2-(3,4-Dimethylphenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate
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Overview
Description
2-(3,4-Dimethylphenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a pyrrolidine ring, a chlorophenyl group, and a dimethylphenyl group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethylphenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the chlorophenyl and dimethylphenyl groups. Common synthetic routes may involve the use of reagents such as acyl chlorides, amines, and ketones under controlled conditions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethylphenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(3,4-Dimethylphenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethylphenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors The compound may bind to active sites, inhibiting or activating specific biochemical pathways
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dimethylphenyl)-2-oxoethyl 1-{[(4-bromophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate
- 2-(3,4-Dimethylphenyl)-2-oxoethyl 1-{[(4-fluorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate
Uniqueness
Compared to similar compounds, 2-(3,4-Dimethylphenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate is unique due to the presence of the chlorophenyl group, which may impart distinct chemical and biological properties
Properties
Molecular Formula |
C22H21ClN2O5 |
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Molecular Weight |
428.9 g/mol |
IUPAC Name |
[2-(3,4-dimethylphenyl)-2-oxoethyl] 1-[(4-chlorobenzoyl)amino]-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C22H21ClN2O5/c1-13-3-4-16(9-14(13)2)19(26)12-30-22(29)17-10-20(27)25(11-17)24-21(28)15-5-7-18(23)8-6-15/h3-9,17H,10-12H2,1-2H3,(H,24,28) |
InChI Key |
AIVVVFYTYVBZBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)COC(=O)C2CC(=O)N(C2)NC(=O)C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
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